Cas no 1268049-37-1 (N-(1-cyano-3-methylbutyl)-2-(4-fluorophenyl)acetamide)

N-(1-cyano-3-methylbutyl)-2-(4-fluorophenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(1-cyano-3-methylbutyl)-2-(4-fluorophenyl)acetamide
- EN300-18072665
- 1268049-37-1
- AKOS032989311
- Z1024076874
-
- インチ: 1S/C14H17FN2O/c1-10(2)7-13(9-16)17-14(18)8-11-3-5-12(15)6-4-11/h3-6,10,13H,7-8H2,1-2H3,(H,17,18)
- InChIKey: IKIIARBFNAFSGC-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)CC(NC(C#N)CC(C)C)=O
計算された属性
- 精确分子量: 248.13249133g/mol
- 同位素质量: 248.13249133g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 313
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.9Ų
- XLogP3: 2.7
N-(1-cyano-3-methylbutyl)-2-(4-fluorophenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18072665-0.05g |
N-(1-cyano-3-methylbutyl)-2-(4-fluorophenyl)acetamide |
1268049-37-1 | 90% | 0.05g |
$212.0 | 2023-09-19 |
N-(1-cyano-3-methylbutyl)-2-(4-fluorophenyl)acetamide 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
N-(1-cyano-3-methylbutyl)-2-(4-fluorophenyl)acetamideに関する追加情報
Research Brief on N-(1-cyano-3-methylbutyl)-2-(4-fluorophenyl)acetamide (CAS: 1268049-37-1)
N-(1-cyano-3-methylbutyl)-2-(4-fluorophenyl)acetamide (CAS: 1268049-37-1) is a synthetic compound that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential mechanisms of action. The compound's unique structural features, including the cyano and fluorophenyl groups, suggest its utility as a scaffold for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Recent studies have focused on the synthesis and optimization of N-(1-cyano-3-methylbutyl)-2-(4-fluorophenyl)acetamide, with an emphasis on improving its yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and confirm its structural integrity. These efforts are critical for ensuring the reproducibility and scalability of the synthesis process, which is essential for further pharmacological evaluations.
In vitro and in vivo studies have explored the biological activity of N-(1-cyano-3-methylbutyl)-2-(4-fluorophenyl)acetamide, with preliminary results indicating its potential as an inhibitor of specific protein targets. For instance, the compound has shown promising activity against enzymes involved in inflammatory pathways, suggesting its applicability in treating conditions such as rheumatoid arthritis or inflammatory bowel disease. Additionally, its interaction with certain receptors has been investigated, with findings pointing to its potential as a modulator of neurological disorders.
The mechanistic studies of N-(1-cyano-3-methylbutyl)-2-(4-fluorophenyl)acetamide have revealed insights into its binding affinity and selectivity. Molecular docking simulations and kinetic assays have provided evidence of its interaction with active sites of target proteins, highlighting its potential as a lead compound for further optimization. These findings are supported by computational models that predict favorable pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
Despite these promising results, challenges remain in the development of N-(1-cyano-3-methylbutyl)-2-(4-fluorophenyl)acetamide as a therapeutic agent. Issues such as solubility, stability, and potential off-target effects need to be addressed through structural modifications and formulation strategies. Future research directions may include the synthesis of analogs to enhance efficacy and reduce toxicity, as well as comprehensive preclinical studies to evaluate safety and efficacy in relevant disease models.
In conclusion, N-(1-cyano-3-methylbutyl)-2-(4-fluorophenyl)acetamide (CAS: 1268049-37-1) represents a promising candidate for drug development, with its unique chemical structure and biological activity offering opportunities for therapeutic innovation. Continued research efforts will be essential to fully elucidate its potential and overcome existing challenges, paving the way for its translation into clinical applications.
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